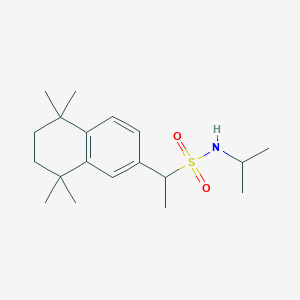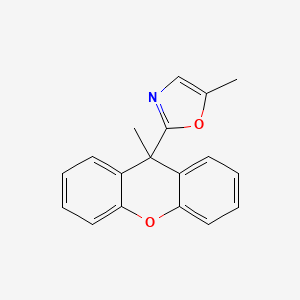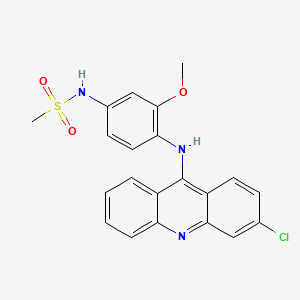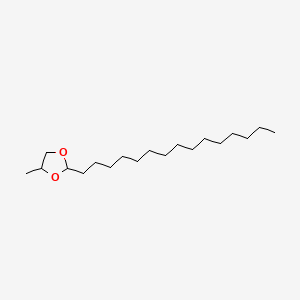
4-Methyl-2-pentadecyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-pentadecyl-1,3-dioxolane is an organic compound with the molecular formula C19H38O2. It is a cyclic acetal, specifically a dioxolane, characterized by a five-membered ring containing two oxygen atoms. This compound is typically a solid, appearing as colorless crystals or white solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pentadecyl-1,3-dioxolane generally involves the reaction of a ketone or aldehyde with a diol in the presence of an acid catalyst. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the formation of the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those in laboratory settings but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pentadecyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the molecule is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
Scientific Research Applications
4-Methyl-2-pentadecyl-1,3-dioxolane has various applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis to prepare other compounds.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-pentadecyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways in biological systems . These interactions can affect cellular processes and biochemical pathways, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methyl-1,3-dioxolane: Another dioxolane with a similar structure but different alkyl groups.
2-Pentadecyl-5-hydroxy-1,3-dioxane: A related compound with a hydroxyl group and a different ring structure.
Uniqueness
4-Methyl-2-pentadecyl-1,3-dioxolane is unique due to its specific alkyl chain length and the presence of the methyl group on the dioxolane ring. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
54950-56-0 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
4-methyl-2-pentadecyl-1,3-dioxolane |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20-17-18(2)21-19/h18-19H,3-17H2,1-2H3 |
InChI Key |
PDBRDELUHYYCJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OCC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


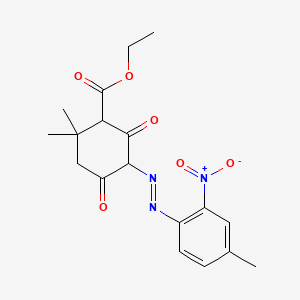
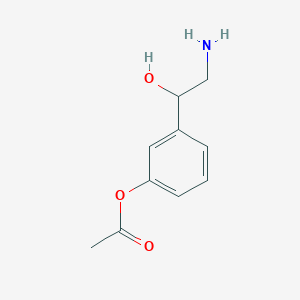
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)
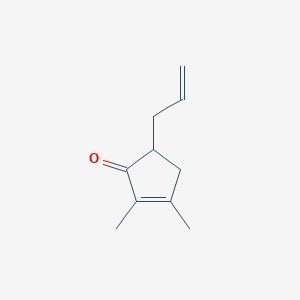
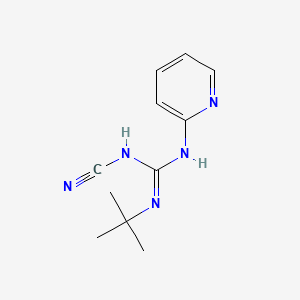
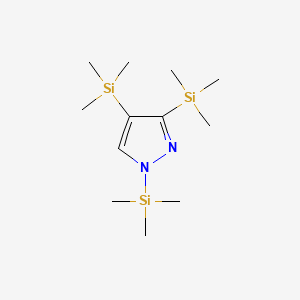
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
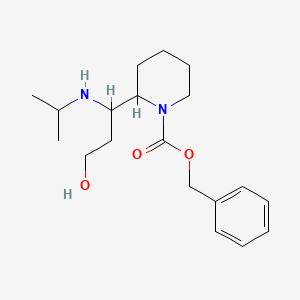
![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)

